4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
CAS No.: 163071-38-3
Cat. No.: VC5525100
Molecular Formula: C15H11N5S
Molecular Weight: 293.35
* For research use only. Not for human or veterinary use.
![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine - 163071-38-3](/images/structure/VC5525100.png)
Specification
CAS No. | 163071-38-3 |
---|---|
Molecular Formula | C15H11N5S |
Molecular Weight | 293.35 |
IUPAC Name | 5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine |
Standard InChI | InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 |
Standard InChI Key | JGHJYVFRQHOURB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, 5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine, reflects its fusion of a benzothiazole ring (a bicyclic structure with benzene fused to a thiazole) and a 1-phenyl-1H-1,2,3-triazol-5-amine group. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 293.35 g/mol |
SMILES | C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |
InChIKey | JGHJYVFRQHOURB-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 5 (N and S atoms) |
The planar benzothiazole system (bond lengths: , ) conjugates with the triazole ring, creating an extended π-system that may enhance DNA intercalation or protein binding .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis typically proceeds via a three-step sequence :
-
Preparation of 2-azidobenzo[d]thiazole: Treatment of 2-mercaptobenzothiazole with sodium azide and iodine yields the azide precursor.
-
Propargylation: Reaction with propargyl bromide introduces an alkyne functionality.
-
Click Cycloaddition: Copper(I) catalysts mediate the reaction between the azide and a phenylacetylene derivative, forming the 1,2,3-triazole core.
Reaction conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF:H₂O) achieve yields of 68–82%. The regioselectivity of the triazole formation (1,4-disubstituted) is confirmed by NMR, which shows characteristic singlet peaks for the triazole proton at δ 7.8–8.1 ppm .
Alternative Routes
Structural and Crystallographic Insights
X-ray Diffraction Analysis
Although crystallographic data for 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine are unavailable, studies on analogous triazolyl-thiazole hybrids (e.g., ) reveal:
-
Intermolecular interactions: N–H···N hydrogen bonds (2.89–3.12 Å) and π-π stacking between benzothiazole rings (3.45 Å) .
These features suggest that the title compound likely adopts a similar packed arrangement, stabilizing its solid-state structure.
Biological Activities and Mechanisms
Neuroprotective Effects
In SH-SY5Y neuroblastoma cells, the analogue 22 (EC₅₀ = 12 µM) reduces oxidative stress by 40% via Nrf2 pathway activation . While direct data for the title compound are lacking, structural similarity implies comparable neuroprotective potential.
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show 60% growth inhibition at 50 µM. Molecular docking suggests binding to tubulin’s colchicine site (), disrupting microtubule assembly.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Lipophilicity: Calculated logP = 2.1 indicates moderate membrane permeability.
-
Metabolic stability: Microsomal assays show 65% remaining parent compound after 1 hour, with primary metabolites arising from triazole ring oxidation.
Toxicity Concerns
-
Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames tests, suggesting low mutagenic risk.
Future Research Directions
Structural Optimization
-
Substituent effects: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring could enhance tubulin binding affinity.
-
Prodrug design: Phosphorylating the NH₂ group may improve aqueous solubility (currently <0.1 mg/mL).
Targeted Delivery Systems
Encapsulation in PEGylated liposomes could increase tumor accumulation while reducing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume